1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone
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Overview
Description
1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with methoxy groups at the 7th and 8th positions and an ethanone group at the 3rd position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 7,8-dimethoxy-2H-1-benzopyran.
Acylation Reaction: The precursor undergoes an acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone group at the 3rd position.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxycoumarin: Similar structure with a coumarin ring system.
5,7-Dimethoxycoumarin: Another coumarin derivative with methoxy groups at different positions.
7-Methoxycoumarin: A simpler coumarin derivative with a single methoxy group.
Uniqueness
1-(7,8-Dimethoxy-2H-1-benzopyran-3-yl)ethanone is unique due to the presence of both methoxy groups and an ethanone group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
64466-50-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(7,8-dimethoxy-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C13H14O4/c1-8(14)10-6-9-4-5-11(15-2)13(16-3)12(9)17-7-10/h4-6H,7H2,1-3H3 |
InChI Key |
VKYNEYMUAOYXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)OC1 |
Origin of Product |
United States |
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